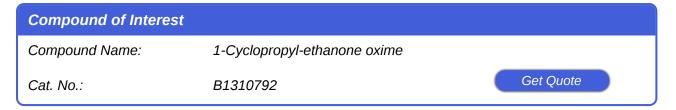


# Comparative Analysis of 1-Cyclopropylethanone oxime and Alternative Ketone/Oxime Compounds

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For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Guide

This guide provides a comprehensive comparison of the analytical data for **1-Cyclopropylethanone oxime** against two structurally relevant alternatives: Acetylcyclopropane and 2-Butanone oxime. The data presented is compiled from publicly available resources and is intended to support researchers in the identification, characterization, and quality control of these compounds. Detailed experimental protocols are provided to facilitate the replication of analytical measurements.

## **Data Summary**

The following tables summarize the key physical and spectral properties of **1-Cyclopropylethanone** oxime and its selected alternatives.

Table 1: Physical and Chemical Properties



Property	1-Cyclopropyl- ethanone oxime	Acetylcyclopropan e	2-Butanone oxime
Molecular Formula	C₅H <sub>9</sub> NO[1]	C <sub>5</sub> H <sub>8</sub> O[2]	C <sub>4</sub> H <sub>9</sub> NO[3]
Molecular Weight	99.13 g/mol [1]	84.12 g/mol [2][4]	87.12 g/mol [3][5]
CAS Number	51761-72-9[1]	765-43-5[4]	96-29-7[5]
Melting Point	38-40 °C[6][7]	<-70 °C[4]	-29.5 °C[8]
Boiling Point	90-92 °C @ 20 Torr[6] [7]	114 °C[4]	152-153 °C[8]
Density	1.2 ± 0.1 g/cm <sup>3</sup> [6]	0.849 g/mL at 25 °C[4]	0.924 g/mL at 25 °C[5]
Refractive Index	1.541[6]	1.424 @ 20 °C[4]	1.442 @ 20 °C[5]

Table 2: Spectroscopic Data Overview

Analytical Technique	1-Cyclopropyl- ethanone oxime	Acetylcyclopropan e	2-Butanone oxime
<sup>1</sup> H NMR	Data available, specific shifts not detailed in initial search.	Data available, specific shifts not detailed in initial search.	1H NMR data available.[3][9]
<sup>13</sup> C NMR	13C NMR data available.[1]	Data available, specific shifts not detailed in initial search.	Data available, specific shifts not detailed in initial search.
FT-IR	Data available, specific peaks not detailed in initial search.	Characteristic C=O stretch.[10]	IR spectrum available. [3][11][12]
Mass Spectrometry	GC-MS data available from NIST.[1]	Mass spectrum available from NIST. [10]	Mass spectrum available.[3][13][14]



## **Experimental Protocols**

The following are detailed methodologies for the key analytical experiments cited in this guide.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation and purity assessment.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

## Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d<sub>6</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-5 seconds.
- · Acquisition Time: 2-4 seconds.
- Spectral Width: -2 to 12 ppm.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
- Number of Scans: 1024 or more (due to the lower natural abundance of <sup>13</sup>C).
- Relaxation Delay: 2-5 seconds.



• Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 220 ppm.

### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the <sup>1</sup>H NMR spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.

## Sample Preparation (UATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

## **Acquisition Parameters:**

- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.



 Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

#### Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
- Identify the characteristic absorption bands for functional groups (e.g., O-H, C=N, C=O).

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

## Sample Preparation:

 Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

#### GC Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: Increase to 250 °C at a rate of 10 °C/min.
  - Final hold: Hold at 250 °C for 5 minutes.
- Injection Volume: 1 μL.



• Split Ratio: 50:1.

#### MS Conditions:

• Ionization Mode: Electron Ionization (EI) at 70 eV.

• Source Temperature: 230 °C.

• Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-400.

• Scan Speed: Normal.

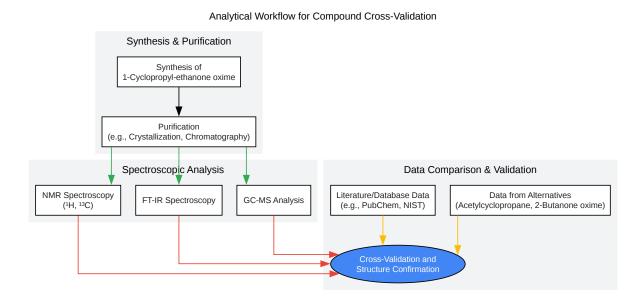
## Data Processing:

- Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
- Analyze the mass spectrum of this peak to determine the molecular ion (M+) and the major fragment ions.

## Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical data for a compound like **1-Cyclopropyl-ethanone oxime**.





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Caption: A flowchart illustrating the key stages in the analytical cross-validation of a synthesized compound.

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